4-Methylthiazol-2-ylguanidine hydrochloride
Overview
Description
4-Methylthiazol-2-ylguanidine hydrochloride is a chemical compound with the molecular formula C5H8N4S·HCl and a molecular weight of 192.67 g/mol . It is a solid powder that is typically stored at ambient temperature. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that guanidine, a component of the compound, enhances the release of acetylcholine following a nerve impulse .
Mode of Action
Guanidine is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes .
Biochemical Pathways
The action of guanidine on acetylcholine release and muscle cell membrane depolarization and repolarization suggests involvement in neurotransmission and muscle contraction pathways .
Result of Action
The enhancement of acetylcholine release and the slowing of muscle cell membrane depolarization and repolarization by guanidine suggest potential effects on nerve signal transmission and muscle contraction .
Action Environment
The compound’s storage temperature is ambient, suggesting it is stable under normal environmental conditions .
Preparation Methods
The synthesis of 4-Methylthiazol-2-ylguanidine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-methyl-1,3-thiazole-2-amine with cyanamide in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4-Methylthiazol-2-ylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s nitrogen or sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethylformamide. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylthiazol-2-ylguanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Comparison with Similar Compounds
4-Methylthiazol-2-ylguanidine hydrochloride can be compared with other similar compounds, such as:
1-(4-(Chloromethyl)thiazol-2-yl)guanidine hydrochloride: This compound has a similar thiazole ring structure but with a chloromethyl group instead of a methyl group.
Guanidine hydrochloride: While structurally simpler, guanidine hydrochloride shares some functional similarities in terms of its basicity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S.ClH/c1-3-2-10-5(8-3)9-4(6)7;/h2H,1H3,(H4,6,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUMBOOFVFTIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380221 | |
Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100599-91-5 | |
Record name | N''-(4-Methyl-1,3-thiazol-2-yl)guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100599-91-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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